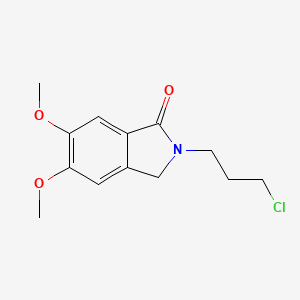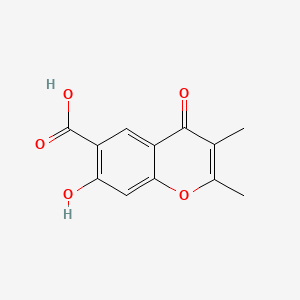
methyl(2S)-2-hydroxy-2-(4-methoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(2S)-2-hydroxy-2-(4-methoxyphenyl)acetate is an organic compound with the molecular formula C10H12O4 It is a derivative of phenylacetic acid and is characterized by the presence of a methoxy group on the phenyl ring and a hydroxy group on the alpha carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl(2S)-2-hydroxy-2-(4-methoxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methoxyphenylacetic acid is coupled with a suitable halide in the presence of a palladium catalyst
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can reduce the need for extensive purification steps, making the process more efficient and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(2S)-2-hydroxy-2-(4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-methoxyphenylglyoxylic acid.
Reduction: Formation of 4-methoxyphenylethanol.
Substitution: Formation of various substituted phenylacetic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl(2S)-2-hydroxy-2-(4-methoxyphenyl)acetate has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with analgesic and anti-inflammatory effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of methyl(2S)-2-hydroxy-2-(4-methoxyphenyl)acetate involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory properties may be due to the inhibition of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators .
Comparación Con Compuestos Similares
Methyl(2S)-2-hydroxy-2-(4-methoxyphenyl)acetate can be compared with other similar compounds such as:
Methyl 4-methoxyphenylacetate: Lacks the hydroxy group on the alpha carbon, which may affect its reactivity and biological activity.
4-Methoxyphenylacetic acid: The free acid form, which can be converted to the ester through esterification.
Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate: Contains a hydroxy group on the phenyl ring, which may lead to different chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12O4 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
methyl (2S)-2-hydroxy-2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H12O4/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2/h3-6,9,11H,1-2H3/t9-/m0/s1 |
Clave InChI |
RXVKSXZEZOODTF-VIFPVBQESA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@@H](C(=O)OC)O |
SMILES canónico |
COC1=CC=C(C=C1)C(C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


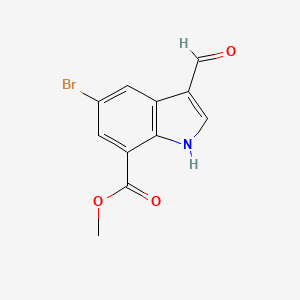


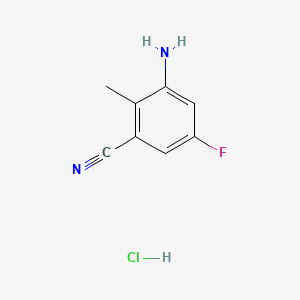

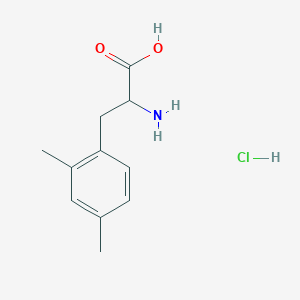
![Tert-butyl2-[(2-iodophenyl)amino]acetate](/img/structure/B15295897.png)
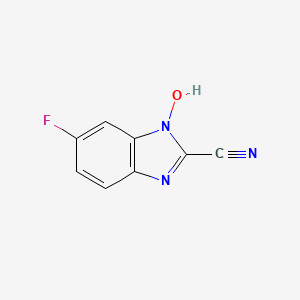
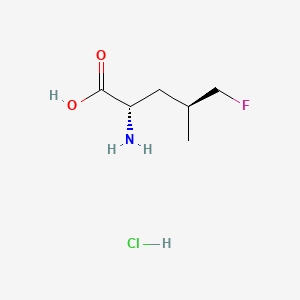
![4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B15295911.png)
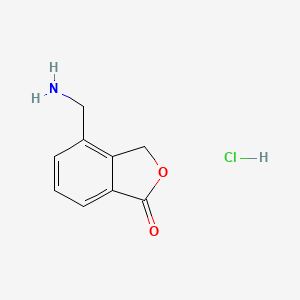
![2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15295942.png)
